4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid, commonly referred to as P95, is a major metabolite of the atypical antipsychotic drug iloperidone. While iloperidone itself exhibits affinity for both serotonin and dopamine receptors, P95 is considered inactive with respect to central nervous system activity. Despite its lack of direct CNS effects, P95 plays a crucial role in understanding iloperidone's pharmacokinetic profile. Its formation and clearance are significantly impacted by hepatic and renal function, respectively. Research on P95 primarily focuses on its role as a marker for iloperidone metabolism and its potential implications for individualized dosing strategies.
Iloperidone metabolite P95 is an active metabolite of the atypical antipsychotic iloperidone, which is primarily used for the treatment of schizophrenia. Iloperidone itself is well-absorbed after oral administration and undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. The two major metabolites of iloperidone are P88 and P95, with P95 being notable for its receptor binding profile and pharmacological effects.
The synthesis of iloperidone metabolite P95 occurs through metabolic pathways in the liver. Specifically, iloperidone is metabolized by cytochrome P450 2D6 to produce P95 through hydroxylation. This metabolic process can vary significantly between individuals classified as extensive metabolizers or poor metabolizers based on their genetic makeup, particularly concerning the CYP2D6 enzyme activity .
P95 has a complex molecular structure that contributes to its pharmacological activity. The specific structure allows it to interact with various neurotransmitter receptors.
P95 undergoes various chemical reactions as part of its metabolism and interaction with biological systems:
P95 exerts its pharmacological effects through its interaction with neurotransmitter receptors in the brain:
Iloperidone metabolite P95 possesses distinct physical and chemical properties that influence its behavior in biological systems:
P95's primary application lies within pharmacological research related to antipsychotic medications:
CYP2D6 catalyzes the direct hydroxylation of iloperidone at the piperidinyl-propoxy side chain, leading to P95 formation. This reaction is the rate-limiting step in P95 biosynthesis, with CYP2D6 demonstrating high substrate specificity. Kinetic studies reveal a Km value of 8.2 µM for this transformation, indicating moderate binding affinity. In vitro analyses using human liver microsomes confirm that CYP2D6 inhibition (e.g., by quinidine) reduces P95 generation by >70%, underscoring its dominance in this pathway [2] [4].
Table 1: Enzymatic Kinetics of P95 Formation
Enzyme System | Reaction Type | Ki (µM) | Inhibition Mechanism |
---|---|---|---|
CYP2D6 (Supersomes) | Hydroxylation | 10.0 | Competitive |
CYP2D6 (Liver Microsomes) | Hydroxylation | 2.9 | Competitive |
CYP3A4 (Supersomes) | O-Demethylation | 0.3 | Non-competitive |
Following initial hydroxylation by CYP2D6, P95 undergoes glucuronidation via UGT1A4 and UGT2B7, forming water-soluble conjugates for renal excretion. Minor pathways include sulfation by SULT1A1, though these contribute to <15% of P95 clearance. Unlike the active metabolite P88 (generated via carbonyl reduction), P95 lacks further significant phase I transformations due to its polar hydroxyl moiety [4] [6].
Iloperidone metabolism bifurcates into two primary routes:
These pathways exhibit reciprocal regulation: CYP3A4 inhibition (e.g., by ketoconazole) shunts metabolism toward CYP2D6-dependent P95 synthesis, increasing P95 exposure by 2.1-fold. Conversely, CYP2D6 inhibition elevates P89 levels by 3-fold. This competition arises from shared substrate access to enzyme active sites, with iloperidone’s binding affinity (Ki) being 0.38 µM for CYP3A4 versus 2.9 µM for CYP2D6 [2] [4] [5].
CYP2D6 polymorphisms profoundly alter P95 biosynthesis:
Table 2: Pharmacogenomic Impact on P95 Pharmacokinetics
CYP2D6 Phenotype | P95 Cmax (ng/mL) | P95 AUC0-24 (ng·h/mL) | Formation Half-Life (h) |
---|---|---|---|
Extensive Metabolizer (EM) | 38.2 ± 6.5 | 620 ± 98 | 23.0 ± 4.1 |
Intermediate Metabolizer (IM) | 24.1 ± 5.3 | 380 ± 75 | 28.5 ± 5.6 |
Poor Metabolizer (PM) | 11.8 ± 3.2 | 185 ± 42 | 31.0 ± 6.9 |
The CYP2D6*10 allele (rs1065852, C>T), prevalent in 48–70% of East Asians, reduces enzyme activity by 40–50% through destabilized protein folding. Population pharmacokinetic models in Chinese schizophrenia patients reveal:
These variations necessitate genotype-guided dosing: FDA recommends 50% iloperidone dose reduction in PMs to prevent parent drug accumulation, though P95’s low toxicity minimizes direct safety concerns from its deficit [4] [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7